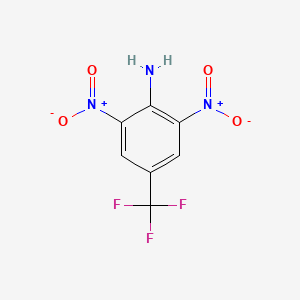

2,6-Dinitro-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3O4/c8-7(9,10)3-1-4(12(14)15)6(11)5(2-3)13(16)17/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACNDKUQVLNNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196202 | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-66-9 | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dinitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3,5-dinitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BDZ5UC73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline, a key intermediate in the production of various agrochemicals and a compound of significant interest in medicinal chemistry. This document offers a detailed, step-by-step synthesis protocol, an in-depth analysis of its characterization through modern analytical techniques, and essential safety and handling information. The content is tailored for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, providing both theoretical understanding and practical, field-proven insights.

Introduction: Significance and Applications

This compound, with the chemical formula C₇H₄F₃N₃O₄, is a crystalline solid that serves as a crucial building block in organic synthesis.[1][2] Its chemical structure, featuring two nitro groups and a trifluoromethyl group on an aniline backbone, imparts unique chemical properties that are leveraged in various applications.

Primarily, it is recognized as a vital intermediate in the synthesis of a range of herbicides.[2] The dinitroaniline class of herbicides, to which this compound is a precursor, are known for their efficacy in controlling a broad spectrum of weeds.[2] Beyond its role in agrochemicals, the trifluoromethyl-substituted aniline moiety is a common scaffold in medicinal chemistry, suggesting its potential in the development of novel therapeutic agents. The compound is also used in the synthesis of dyes and other specialty chemicals.

This guide will delve into a reliable and reproducible method for its synthesis and provide a thorough framework for its characterization, ensuring the identity, purity, and quality of the final product.

Synthesis Methodology: A Self-Validating Protocol

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of a suitable precursor. The following protocol describes the amination of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene, a method favored for its high yield and relatively straightforward execution.[3]

Chemical Reaction Pathway

The synthesis proceeds via the displacement of the chlorine atom from 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene by an amino group, provided by ammonium hydroxide. The electron-withdrawing nature of the two nitro groups and the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the reaction.

Sources

An In-Depth Technical Guide to the Mechanism of Action of 2,6-Dinitro-4-(trifluoromethyl)aniline (Trifluralin)

This guide provides a comprehensive technical overview of the molecular and cellular mechanism of action of 2,6-Dinitro-4-(trifluoromethyl)aniline, a selective pre-emergence herbicide commonly known as trifluralin. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes current knowledge, details robust experimental protocols for mechanism of action studies, and offers insights into the causality behind these scientific investigations.

Executive Summary: The Core Mechanism of Trifluralin

Trifluralin is a member of the dinitroaniline class of herbicides, which are highly effective against a wide range of annual grasses and broadleaf weeds.[1][2] Its primary mechanism of action is the disruption of microtubule polymerization, a fundamental process for cell division and elongation in susceptible plants.[3][4][5][6] By binding to the protein tubulin, trifluralin prevents the formation of functional microtubules, leading to a cascade of cellular events that culminate in the inhibition of root and shoot growth and, ultimately, the death of the weed seedling.[1][2][5][7] This guide will delve into the specifics of this interaction, the resulting cellular phenotypes, and the experimental methodologies used to elucidate this mechanism.

The Molecular Target: A Precise Interaction with α-Tubulin

The primary molecular target of trifluralin is tubulin, the globular protein subunit that polymerizes to form microtubules.[3][4][5][6] Specifically, trifluralin exhibits a high affinity for the α-tubulin subunit.[8][9] It binds to unpolymerized α/β-tubulin heterodimers, forming a trifluralin-tubulin complex.[6][10] When this complex is incorporated into the growing end of a microtubule, it physically blocks the addition of subsequent tubulin dimers, effectively capping the microtubule and halting its elongation.[6][10] This disruption of microtubule dynamics is the foundational event in trifluralin's herbicidal activity.

Notably, trifluralin's binding to tubulin is selective for plants and protists; it does not significantly interact with tubulin from animals or fungi.[3][10] This selectivity is attributed to differences in the amino acid sequences and tertiary structures of tubulin across kingdoms, providing a molecular basis for its targeted herbicidal action. Docking studies have suggested that the binding site for dinitroanilines like oryzalin (a compound with a similar mechanism to trifluralin) is located beneath the N-loop of the α-tubulin protein.[11][12][13]

Visualizing the Trifluralin-Tubulin Interaction Pathway

Caption: Trifluralin binding to tubulin heterodimers and subsequent disruption of microtubule elongation.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule polymerization by trifluralin has profound and observable effects at the cellular level, primarily impacting mitosis and cell morphology.

Mitotic Disruption: Arresting the Cell Cycle

Microtubules are the primary components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By preventing the formation of a functional spindle apparatus, trifluralin effectively arrests mitosis in the metaphase stage.[1][5][7] This leads to a number of characteristic cytological abnormalities, including:

-

Arrested Metaphases: Chromosomes align at the metaphase plate but are unable to separate and move to opposite poles.

-

Multinucleated Cells: Failure of cytokinesis (cell division) following nuclear division results in cells with multiple nuclei.[7][14]

-

Chromosomal Aberrations: Improper chromosome segregation can lead to aneuploidy and other chromosomal abnormalities.[15]

These mitotic disruptions ultimately halt cell proliferation in the meristematic tissues of roots and shoots, which are regions of active cell division and growth.

Morphological Alterations: The Swollen Root Tip Phenotype

Beyond its effects on mitosis, the disruption of the microtubule cytoskeleton also impacts cell shape and expansion. A hallmark of trifluralin phytotoxicity is the swelling of root tips.[4][7][14] This occurs because the cortical microtubules, which guide the deposition of cellulose microfibrils in the cell wall and thus control the direction of cell expansion, are disorganized. Without this guidance, cell expansion becomes isodiametric (equal in all directions) rather than elongating, leading to the characteristic club-shaped root morphology.

Experimental Workflows for Elucidating the Mechanism of Action

A thorough investigation into the mechanism of action of a microtubule-inhibiting compound like trifluralin involves a multi-faceted approach, from in vitro biochemical assays to in vivo cellular imaging. The following sections detail key experimental protocols.

Workflow for Assessing the Mechanism of Action

Caption: A comprehensive workflow for investigating the mechanism of action of microtubule-inhibiting compounds.

Detailed Experimental Protocols

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Principle: The assay utilizes a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity that is proportional to the extent of polymerization.[1]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP (Guanosine-5'-triphosphate)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Test compound (Trifluralin) and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as a stabilizer)

-

96-well, black, clear-bottom microplate

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

-

Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 15%), and the fluorescent reporter.[1]

-

Prepare 10x stocks of the test compound and controls in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-

Pre-warm the 96-well plate and the microplate reader to 37°C.

-

Add 5 µL of the 10x test compound or control solutions to the appropriate wells.[1]

-

-

Initiation of Polymerization:

-

On ice, mix equal volumes of the 2x tubulin stock and the polymerization buffer to create the tubulin reaction mix.

-

To initiate the reaction, add 45 µL of the cold tubulin reaction mix to each well of the pre-warmed plate, for a final volume of 50 µL.[1]

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 60 minutes at 37°C.

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Inhibitors like trifluralin will show a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) from a dose-response curve.

This technique allows for the direct visualization of microtubule organization within cells, revealing the disruptive effects of trifluralin.

Principle: Cells are fixed to preserve their structure, and their cell walls are partially digested to allow for the entry of antibodies. A primary antibody specific to tubulin binds to the microtubules, and a fluorescently-labeled secondary antibody binds to the primary antibody, allowing for visualization by fluorescence microscopy.[4][16][17][18][19]

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana, onion)

-

Fixative solution (e.g., 4% paraformaldehyde in microtubule-stabilizing buffer)

-

Cell wall digestion enzyme solution (e.g., cellulase, pectinase)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488)

-

DNA stain (e.g., DAPI)

-

Antifade mounting medium

-

Microscope slides and coverslips

-

Confocal laser scanning microscope

Procedure:

-

Treatment and Fixation:

-

Treat seedlings with the desired concentration of trifluralin for a specified time.

-

Excise root tips and immediately fix them in the fixative solution for 40-60 minutes.

-

-

Cell Wall Digestion and Permeabilization:

-

Immunostaining:

-

Incubate the root tips in blocking solution for 30 minutes to reduce non-specific antibody binding.

-

Incubate with the primary anti-tubulin antibody overnight at 4°C.[4]

-

Wash extensively to remove unbound primary antibody.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at 37°C in the dark.[4]

-

-

Mounting and Imaging:

-

Wash to remove unbound secondary antibody.

-

Counterstain with DAPI to visualize the nuclei.

-

Mount the root tips on a microscope slide with antifade mounting medium.

-

Image the cells using a confocal microscope.

-

Expected Results:

-

Control cells will show well-organized cortical microtubules and a distinct mitotic spindle during cell division.

-

Trifluralin-treated cells will exhibit disorganized, fragmented, or absent microtubules and a lack of a proper mitotic spindle.[5][20]

This method provides a quantitative measure of the cytotoxic effect of trifluralin on cell division.

Principle: Root tip meristematic cells are squashed and stained to visualize the chromosomes. The mitotic index (the percentage of cells undergoing mitosis) and the frequency of mitotic abnormalities are then calculated.[21][22][23]

Materials:

-

Plant seedlings

-

Fixative (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

-

Hydrochloric acid (1N)

-

DNA stain (e.g., acetocarmine or Feulgen stain)

-

Microscope slides and coverslips

-

Light microscope

Procedure:

-

Treatment and Fixation:

-

Treat seedlings with various concentrations of trifluralin.

-

Excise root tips and fix them in Carnoy's fixative for 24 hours.

-

-

Hydrolysis and Staining:

-

Wash the root tips and hydrolyze them in 1N HCl at 60°C for 5-10 minutes to soften the tissue.

-

Wash again and stain with acetocarmine or Feulgen stain.

-

-

Squash Preparation and Observation:

-

Place a single root tip on a microscope slide in a drop of stain.

-

Gently squash the root tip with a coverslip to create a monolayer of cells.

-

Observe the cells under a light microscope.

-

-

Data Collection and Analysis:

-

Examine a large number of cells (e.g., 1000 cells per root tip) and count the number of cells in interphase and in each stage of mitosis (prophase, metaphase, anaphase, telophase).

-

Calculate the Mitotic Index (MI) using the formula:

-

MI (%) = (Number of dividing cells / Total number of cells observed) x 100

-

-

Identify and count the number of cells with mitotic abnormalities (e.g., c-metaphase, chromosome bridges, lagging chromosomes).

-

Data Interpretation:

-

A dose-dependent decrease in the mitotic index indicates an inhibition of cell division.[22][23]

-

An increase in the frequency of mitotic abnormalities confirms the disruption of the mitotic process.

| Parameter | Expected Effect of Trifluralin | Rationale |

| Mitotic Index | Decrease | Inhibition of cell cycle progression. |

| Metaphase Frequency | Increase | Arrest of cells at the metaphase stage due to spindle disruption. |

| Anaphase/Telophase Frequency | Decrease | Prevention of progression beyond metaphase. |

| Frequency of Abnormalities | Increase | Disruption of the mitotic spindle leads to chromosomal errors. |

Mechanisms of Resistance to Trifluralin

The evolution of herbicide resistance is a significant challenge in agriculture. For dinitroaniline herbicides like trifluralin, two primary mechanisms of resistance have been identified.

Target-Site Resistance (TSR)

The most common mechanism of resistance to trifluralin is target-site resistance, which involves mutations in the gene encoding α-tubulin.[24][25] These mutations result in single amino acid substitutions in the α-tubulin protein, altering the structure of the trifluralin binding site.[25][26] This change in protein conformation reduces the binding affinity of trifluralin, rendering the herbicide less effective at inhibiting microtubule polymerization. Several specific mutations in the α-tubulin gene have been identified in trifluralin-resistant weed populations, such as substitutions at positions Thr239 and Arg-243.[2][27]

Investigative Approach:

-

Gene Sequencing: The α-tubulin gene from susceptible and resistant weed biotypes is amplified via PCR and sequenced to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.[2][27] Advanced sequencing techniques like amplicon sequencing may be necessary for polyploid species with multiple tubulin gene copies.[2]

Non-Target-Site Resistance (NTSR)

Non-target-site resistance involves mechanisms that reduce the amount of active herbicide reaching the target site. For trifluralin, this can include enhanced metabolism, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases (GSTs), that can detoxify the herbicide before it reaches the tubulin proteins.[26][28]

Investigative Approach:

-

Metabolism Studies: The uptake, translocation, and metabolism of radiolabeled trifluralin can be compared between susceptible and resistant plants.

-

Enzyme Inhibitor Assays: The use of inhibitors of specific enzyme families (e.g., malathion for P450s, NBD-Cl for GSTs) can help to identify the metabolic pathways involved in resistance.[28]

Off-Target Effects: Mitochondrial Dysfunction

While the primary mechanism of action of trifluralin is well-established as microtubule disruption, some evidence suggests potential off-target effects, particularly on mitochondrial function.[14][20] Studies have indicated that trifluralin may impair oxidative phosphorylation and decrease the mitochondrial membrane potential.[14][29] This can lead to an increase in the production of reactive oxygen species (ROS) and induce oxidative stress within the cell.[30][31][32][33][34] These mitochondrial effects are considered secondary to the primary mode of action but may contribute to the overall phytotoxicity of the compound.

Conclusion

The mechanism of action of this compound is a well-characterized example of targeted herbicide activity. Its specific binding to plant α-tubulin leads to a predictable cascade of events, including the disruption of microtubule polymerization, mitotic arrest, and altered cell morphology. Understanding this detailed mechanism is crucial for the development of new herbicidal compounds, the management of herbicide resistance, and the assessment of the potential non-target effects of these widely used agricultural chemicals. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of microtubule-targeting compounds in both basic and applied research settings.

References

-

Characterization of trifluralin binding with recombinant tubulin from Trypanosoma brucei. PubMed. [Link]

-

Resolving Issues Related to Target‐Site Resistance Detection in Poa annua alpha‐tubulin. ResearchGate. [Link]

-

Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH. [Link]

-

Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L. PubMed. [Link]

-

Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential. MDPI. [Link]

-

Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. [Link]

-

Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. PMC - PubMed Central. [Link]

-

Live-cell imaging of microtubules and microtubule-associated proteins in Arabidopsis thaliana. PubMed. [Link]

-

NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC - NIH. [Link]

-

On-target and off-target effects of Trifluralin. On the left the... ResearchGate. [Link]

-

Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin. Journal of Cell Science. [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L. ResearchGate. [Link]

-

Mitosis in Onion Root Tips (Theory) : Cell biology Virtual Lab II : Biotechnology and Biomedical Engineering. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]

-

1 Whole-mount immunofluorescent staining of microtubules ( green) and... ResearchGate. [Link]

-

Target-Site Mutations Conferring Herbicide Resistance. PMC - NIH. [Link]

-

Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. PubMed. [Link]

-

Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. WashU Medicine Research Profiles. [Link]

-

Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin. PubMed. [Link]

-

Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. Plant and Soil Sciences eLibrary. [Link]

-

Pb-inhibited mitotic activity in onion roots involves DNA damage and disruption of oxidative metabolism. PubMed. [Link]

-

Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science. [Link]

-

(PDF) The impact of sodium chloride on root growth, cell division, and interphase silver-stained nucleolar organizer regions (AgNORs) in root tip cells of Allium cepa L. ResearchGate. [Link]

-

Phases of mitosis in control and 1-day CA-treated root tip cells. Bars 20 lm. ResearchGate. [Link]

-

Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam. PMC - PubMed Central. [Link]

-

(PDF) Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. ResearchGate. [Link]

-

Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. Molecular Biology of the Cell. [Link]

-

The effects of low-toxic herbicide Roundup and glyphosate on mitochondria. PMC - NIH. [Link]

-

Chronic Exposure to a Glyphosate-Containing Pesticide Leads to Mitochondrial Dysfunction and Increased Reactive Oxygen Species Production in Caenorhabditis elegans. PMC - NIH. [Link]

-

Immunofluorescence Staining | A Typical Workflow. ibidi. [Link]

-

Visualization of cortical microtubule networks in plant cells by live imaging and immunostaining. NIH. [Link]

-

The effects of low-toxic herbicide Roundup and glyphosate on mitochondria. PubMed. [Link]

-

Mitochondrial metabolism is central for response and resistance of Saccharomyces cerevisiae to exposure to a glyphosate-based herbicide. PubMed. [Link]

-

Review article: THE EFFECTS OF LOW-TOXIC HERBICIDE ROUNDUP AND GLYPHOSATE ON MITOCHONDRIA. EXCLI Journal. [Link]

-

What's the Difference Between Target-Site & Non-Target-Site Herbicide Resistance? PennState Extension. [Link]

-

Chemical structures and tubulin binding characteristics of compounds... ResearchGate. [Link]

-

Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. NIH. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of trifluralin binding with recombinant tubulin from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluralin-induced disorganization of microtubular cytoskeleton alters the development of roots in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 11. profiles.wustl.edu [profiles.wustl.edu]

- 12. molbiolcell.org [molbiolcell.org]

- 13. Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trifluralin Toxicology Revisited: Microtubule Inhibition, Mitochondrial Damage, and Anti-Protozoan Potential | MDPI [mdpi.com]

- 15. journals.biologists.com [journals.biologists.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ibidi.com [ibidi.com]

- 19. Visualization of cortical microtubule networks in plant cells by live imaging and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mitosis in Onion Root Tips (Theory) : Cell biology Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 22. Pb-inhibited mitotic activity in onion roots involves DNA damage and disruption of oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chromosomal and Nuclear Alterations in Root Tip Cells of Allium Cepa L. Induced by Alprazolam - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]

- 26. growiwm.org [growiwm.org]

- 27. Frontiers | Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum [frontiersin.org]

- 28. Binding of the herbicide trifluralin to Chlamydomonas flagellar tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Chronic Exposure to a Glyphosate-Containing Pesticide Leads to Mitochondrial Dysfunction and Increased Reactive Oxygen Species Production in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The effects of low-toxic herbicide Roundup and glyphosate on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mitochondrial metabolism is central for response and resistance of Saccharomyces cerevisiae to exposure to a glyphosate-based herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. d-nb.info [d-nb.info]

"herbicidal activity of 2,6-Dinitro-4-(trifluoromethyl)aniline"

An In-depth Technical Guide to the Herbicidal Activity of 2,6-Dinitro-4-(trifluoromethyl)aniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a foundational molecule in the dinitroaniline class of herbicides, widely known by its common name, Trifluralin. Since its introduction in 1964, Trifluralin has become one of the most extensively used pre-emergent herbicides for the control of annual grasses and broadleaf weeds in a multitude of agricultural systems.[1] This document delineates its chemical characteristics, elucidates its primary mechanism of action at the molecular level, details its synthesis, and discusses its application, environmental fate, and toxicological profile. Furthermore, it explores the critical issue of weed resistance, including the underlying genetic and metabolic mechanisms, and presents current strategies for resistance management. Methodologies for the analytical determination of Trifluralin residues are also provided to support research and regulatory monitoring. This guide is intended for researchers, chemists, and crop protection specialists engaged in herbicide development and weed management.

Chemical and Physical Properties

This compound, commonly known as Trifluralin, is a selective, soil-applied herbicide.[2] Its chemical identity and physical characteristics are fundamental to understanding its behavior in formulations and the environment. Trifluralin is characterized as a yellow-orange crystalline solid with low water solubility and a tendency to strongly adsorb to soil particles.[3][4] These properties are crucial for its efficacy as a pre-emergent herbicide that forms a chemical barrier in the upper soil layer.

| Property | Value | Source |

| IUPAC Name | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | [4][5] |

| Common Name | Trifluralin | [1][6] |

| CAS Number | 1582-09-8 | [1][4][6] |

| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | [1][4][6] |

| Molar Mass | 335.283 g·mol⁻¹ | [1] |

| Appearance | Yellow-orange crystalline solid | [1][4] |

| Melting Point | 46 to 47 °C | [1] |

| Boiling Point | 139 to 140 °C (at 4.2 mmHg) | [1] |

| Water Solubility | 0.0024 g/100 mL | [1] |

| Vapor Pressure | Relatively high, necessitating soil incorporation | [1] |

Mechanism of Herbicidal Action

The herbicidal efficacy of the dinitroaniline class, including Trifluralin, is rooted in its ability to disrupt mitosis (cell division) in susceptible plants.[3][7] This action is highly specific and is the primary reason for its effectiveness as a pre-emergent herbicide, controlling weeds as they germinate.

Inhibition of Microtubule Assembly

The molecular target of Trifluralin is the tubulin protein, the fundamental subunit of microtubules.[3][7] Microtubules are essential structural components of the cytoskeleton, playing a critical role in the formation of the spindle apparatus during mitosis. The process is as follows:

-

Binding to Tubulin: Trifluralin binds to unpolymerized alpha-tubulin subunits.[8]

-

Disruption of Polymerization: This binding creates a misshapen Trifluralin-tubulin complex. When this complex is incorporated into a growing microtubule, it blocks the addition of further tubulin subunits, effectively halting the polymerization process.[1]

-

Spindle Fiber Disruption: The failure to form functional microtubules prevents the assembly of the mitotic spindle.[2][3]

-

Arrested Mitosis: Without the spindle fibers to align and separate chromosomes, cell division is arrested at metaphase.[7]

-

Phenotypic Effects: This cellular disruption manifests as the inhibition of root and shoot development, particularly the stunting of primary and lateral roots.[2][3] Affected weed seedlings often fail to emerge from the soil.[3]

This mechanism is notably selective, affecting microtubules in plants and protists but not those in animals or fungi.[1]

Caption: Molecular mechanism of Trifluralin, showing inhibition of microtubule polymerization.

Synthesis Pathway and Protocol

The core structure of Trifluralin, this compound, serves as a key intermediate in the synthesis of the final N,N-dipropyl derivative. A common synthetic route involves the amination of a chlorinated precursor.

Synthesis of this compound Intermediate

A plausible method for synthesizing the intermediate involves the reaction of 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene with ammonium hydroxide.[9]

Caption: Synthesis of the this compound intermediate.

General Experimental Protocol: Synthesis of the Intermediate

This protocol is a generalized representation based on established chemical principles for nucleophilic aromatic substitution.

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene (1.0 eq) in an appropriate solvent such as benzene.[9]

-

Reagent Addition: Add concentrated ammonium hydroxide (excess) to the solution.[9]

-

Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for several hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]

-

Workup: Upon completion, separate the organic layer. Wash the organic phase with water to remove excess ammonia and salts.[9]

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).[9]

-

Purification: Remove the solvent under reduced pressure. The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as a hexane-benzene mixture, to yield the final product.[9]

Herbicidal Spectrum and Application Methodology

Trifluralin is a selective, pre-emergent herbicide effective against a wide array of annual grasses and broadleaf weeds.[6][10] Its efficacy is dependent on proper application to ensure it is present in the soil zone where weed seeds germinate.

Spectrum of Control

Trifluralin is widely used in various crops, including soybeans, cotton, sunflowers, and many vegetables, to control weeds such as:

-

Annual Grasses: Foxtails (Setaria spp.), crabgrass (Digitaria spp.), ryegrass (Lolium spp.).

-

Broadleaf Weeds: Pigweed (Amaranthus spp.), lamb's-quarters (Chenopodium album).

Application Protocol

As a pre-emergent herbicide, Trifluralin must be applied to the soil before weed seedlings emerge.[6]

-

Timing: Application is typically done before planting the crop (pre-plant incorporated).

-

Formulation: Trifluralin is commonly available as an emulsifiable concentrate (EC) or in granular form.[1][6] The EC formulation is diluted with water for spray application.

-

Soil Incorporation: Due to its relatively high vapor pressure and susceptibility to photodegradation, Trifluralin must be mechanically incorporated into the top 5-13 cm of the soil within 24 hours of application.[1][6] This prevents loss of the active ingredient and ensures a uniform barrier in the weed germination zone.

-

Dosage: Application rates typically range from 0.5 to 1.0 kg of active ingredient per hectare, but are highly dependent on soil type, organic matter content, and target weed species.[6]

Environmental Fate and Toxicology

The environmental behavior and toxicological profile of a herbicide are critical for assessing its overall risk and sustainability.

Environmental Fate

-

Soil Persistence: Trifluralin has a relatively long half-life in soil, approximately 180 days, providing season-long weed control.[1][3]

-

Mobility: It is strongly adsorbed to soil organic matter and clay particles, resulting in very low mobility and minimal risk of leaching into groundwater.[1][3]

-

Degradation: The primary routes of dissipation from soil are microbial degradation and photolysis.[11] Ultraviolet light can rapidly degrade Trifluralin on the soil surface, which is why soil incorporation is critical.[1] It is stable to hydrolysis.[1]

Toxicology

-

Acute Toxicity: Trifluralin exhibits low acute oral toxicity in mammals, with a reported LD50 in rats of >5000 mg/kg.[1][3]

-

Aquatic Toxicity: It is considered toxic to aquatic organisms.[1]

-

Human Health: The U.S. Environmental Protection Agency (EPA) has classified Trifluralin as a Group C, possible human carcinogen, based on findings of urinary tract and thyroid tumors in rats exposed through their diet.[4]

Weed Resistance and Management

The evolution of herbicide resistance is a significant challenge in agriculture. Resistance to Trifluralin has been documented in several weed species, particularly grasses like annual ryegrass (Lolium rigidum).[12]

Mechanisms of Resistance

Two primary mechanisms confer resistance to Trifluralin:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the α-tubulin protein.[8][12] These mutations alter the herbicide's binding site, reducing its ability to inhibit microtubule formation. This is a common mechanism in resistant grass species.[12]

-

Non-Target-Site Resistance (NTSR): This is often metabolism-based, where resistant plants exhibit enhanced detoxification of the herbicide. This is frequently mediated by an overexpression of cytochrome P450 monooxygenase enzymes (P450s), which metabolize Trifluralin into non-toxic compounds.[1][13]

Resistance Management and Reversal

-

Integrated Weed Management: Strategies include rotating herbicides with different modes of action, using tillage, and planting competitive crops.

-

Synergists and Reversal: Research has demonstrated that metabolic resistance to Trifluralin can be overcome. The application of an organophosphate insecticide, phorate, which inhibits P450 enzymes, has been shown to reverse Trifluralin resistance in annual ryegrass.[13][14]

-

Negative Cross-Resistance: In a remarkable discovery, researchers found that inducing resistance to the herbicide prosulfocarb in Trifluralin-resistant ryegrass populations led to the loss of Trifluralin resistance.[1][13] This phenomenon, known as negative cross-resistance, is rare and suggests complex interactions between metabolic pathways.[13]

Caption: Primary mechanisms of weed resistance to Trifluralin herbicide.

Analytical Methodologies

Accurate detection and quantification of Trifluralin residues in environmental and biological samples are essential for research, food safety, and regulatory compliance.

Common Analytical Techniques

-

Gas Chromatography (GC): GC, often equipped with an electron capture detector (ECD) which is highly sensitive to halogenated compounds like Trifluralin, is a common method.[15] For higher specificity and confirmation, GC coupled with tandem mass spectrometry (GC-MS/MS) is used.[16]

-

High-Performance Liquid Chromatography (HPLC): HPLC is also a viable technique, particularly when coupled with mass spectrometry (LC/MS/MS), for analyzing Trifluralin and its more polar metabolites in complex matrices.[17][18]

-

Spectrophotometry: Ultraviolet (UV) spectrophotometry, including derivative techniques, has been used for the analysis of dinitroaniline herbicides.[19]

Sample Protocol: GC-ECD Analysis of Trifluralin in Soil

This protocol is a generalized procedure for the extraction and analysis of Trifluralin from soil samples.

-

Sample Preparation (Extraction):

-

Weigh 50 g of a homogenized soil sample into a flask.

-

Add 100 mL of an extraction solvent, such as a 99:1 acetonitrile:water mixture.[15]

-

Shake the mixture vigorously for 1 hour on a mechanical shaker.

-

Filter the extract to separate the soil particles.

-

-

Cleanup (Purification):

-

The extract may require cleanup to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with a Florisil column.[15]

-

Condition the Florisil column with hexane.

-

Load the concentrated extract onto the column.

-

Elute Trifluralin using hexane. The yellow band of Trifluralin can be visually monitored as it moves down the column.[15]

-

Collect the eluate containing the purified Trifluralin.

-

-

Analysis (Quantification):

-

Concentrate the purified eluate to a known volume (e.g., 5 mL) under a gentle stream of nitrogen.

-

Inject a 1-5 µL aliquot into the GC-ECD system.

-

GC Conditions (Example):

-

Column: 5% Carbowax 20M or equivalent.[15]

-

Temperatures: Injector at 250°C, Detector at 300°C, Oven programmed (e.g., initial 150°C, ramp to 220°C).

-

Carrier Gas: Nitrogen or Helium.

-

-

Quantify the Trifluralin concentration by comparing the peak area from the sample to a calibration curve prepared from certified reference standards.

-

Conclusion

This compound, or Trifluralin, remains a cornerstone of pre-emergent weed control. Its specific mode of action, inhibiting microtubule assembly and halting cell division, provides effective control of germinating weeds. While its strong soil adsorption minimizes leaching risks, its persistence and potential for resistance development necessitate careful stewardship. Understanding the mechanisms of resistance, particularly the role of P450 enzymes, has opened new avenues for management, including the potential for resistance reversal. Continued research into its environmental interactions and the dynamics of weed resistance is crucial for optimizing its use and ensuring its long-term viability in integrated weed management programs.

References

-

Wikipedia. (n.d.). Trifluralin. Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization, modes of action and effects of the herbicides trifluralin. Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Trifluralin - Active Ingredient Page. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluralin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluralin. PubChem. Retrieved from [Link]

-

WeedSmart. (2017, February 2). Insecticide shown to reverse metabolic herbicide resistance. Retrieved from [Link]

-

Australian Herbicide Resistance Initiative (AHRI). (2018, April 17). How trifluralin resistance works. Retrieved from [Link]

-

Australian Herbicide Resistance Initiative (AHRI). (2020, September 7). Reversing trifluralin resistance. Retrieved from [Link]

-

Njar, F. O., et al. (2021). Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population. Plants, 10(8), 1673. Retrieved from [Link]

-

Gigolashvili, M. A., et al. (2022). Analytical control of residues of the herbicide trifluralin in the assessment of the food safety. Gigiena i Sanitariia, 101(11), 1334-1339. Retrieved from [Link]

-

Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Herbicide Trifluralin 95%TC, 48%EC, 480g/L EC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Trifluralin. Retrieved from [Link]

-

Traore, S., & Aaron, J. J. (1989). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 114(5), 609-613. Retrieved from [Link]

-

Compendium of Pesticide Common Names. (n.d.). trifluralin data sheet. Retrieved from [Link]

-

U.S. Department of Agriculture, Agricultural Research Service. (n.d.). Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Retrieved from [Link]

-

Grover, R., Wolt, J. D., & Cessna, A. J. (1997). Environmental fate of trifluralin. Reviews of Environmental Contamination and Toxicology, 153, 1-64. Retrieved from [Link]

Sources

- 1. Trifluralin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Treflan / trifluralin | CALS [cals.cornell.edu]

- 4. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. Herbicide Trifluralin 95%TC, 48%EC, 480g/L EC [rayfull.net]

- 7. researchgate.net [researchgate.net]

- 8. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalwarehouse.com [chemicalwarehouse.com]

- 11. Environmental fate of trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Understanding Resistance Mechanisms to Trifluralin in an Arkansas Palmer Amaranth Population - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 14. weedsmart.org.au [weedsmart.org.au]

- 15. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 16. Analytical control of residues of the herbicide trifluralin in the assessment of the food safety - Fedorova - Hygiene and Sanitation [journals.eco-vector.com]

- 17. helixchrom.com [helixchrom.com]

- 18. ars.usda.gov [ars.usda.gov]

- 19. Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dinitro-4-(trifluoromethyl)aniline

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-Dinitro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity throughout the research and development lifecycle. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into the experimental methodologies and the interpretation of the spectral features.

Molecular Structure and Key Spectroscopic Features

This compound possesses a highly substituted benzene ring, which gives rise to a unique and informative spectroscopic fingerprint. The presence of two nitro groups, a trifluoromethyl group, and an aniline moiety creates a distinct electronic environment that is reflected in its NMR, IR, and MS spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | Aromatic Protons (H-3, H-5) |

| ~6.5 | Broad Singlet | 2H | Amine Protons (-NH₂) |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

The two aromatic protons at positions 3 and 5 are chemically equivalent and therefore appear as a single peak. The strong electron-withdrawing nature of the two ortho nitro groups and the para trifluoromethyl group deshields these protons, shifting their resonance significantly downfield. The amine protons typically appear as a broad singlet, and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding effects.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts are influenced by the electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-2, C-6 |

| ~140 | C-1 |

| ~130 (q, J ≈ 30 Hz) | C-4 |

| ~125 (q, J ≈ 270 Hz) | -CF₃ |

| ~120 | C-3, C-5 |

Note: These are predicted values and may vary. The 'q' denotes a quartet due to coupling with the fluorine atoms of the trifluoromethyl group.

The carbons bearing the nitro groups (C-2 and C-6) are expected to be the most deshielded. The carbon attached to the trifluoromethyl group (C-4) will appear as a quartet due to spin-spin coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be a quartet with a large coupling constant.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the -CF₃ group in trifluoromethylanilines is typically observed in the range of -60 to -65 ppm relative to a CFCl₃ standard.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, amine, and trifluoromethyl groups, as well as the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (amine) |

| 1620-1580 | Medium-Strong | N-H bending (amine) & C=C stretching (aromatic) |

| 1550-1500 | Strong | Asymmetric NO₂ stretching |

| 1350-1300 | Strong | Symmetric NO₂ stretching |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |

The presence of strong absorption bands for the symmetric and asymmetric stretching of the nitro groups is a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group also give rise to strong absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 251, corresponding to its molecular weight.[4] The fragmentation pattern will likely involve the loss of nitro groups (NO₂) and other characteristic fragments.

Table 4: Expected Mass Spectral Data for this compound

| m/z | Interpretation |

| 251 | Molecular ion [M]⁺ |

| 205 | [M - NO₂]⁺ |

| 159 | [M - 2NO₂]⁺ |

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Gently swirl or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters:

-

¹H NMR: A standard one-pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans to achieve a good signal-to-noise ratio is recommended.

-

¹⁹F NMR: A simple one-pulse sequence, often with proton decoupling, is used. An external reference standard (e.g., CFCl₃) or a calibrated internal standard should be used for accurate chemical shift referencing.

Caption: A generalized workflow for NMR data acquisition and processing.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry

Sample Introduction and Ionization:

-

For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

-

Electron ionization (EI) at 70 eV is a standard method for generating ions from small organic molecules.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra, coupled with the characteristic absorption bands in the IR spectrum and the specific fragmentation pattern in the mass spectrum, create a unique spectroscopic signature for this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for maintaining scientific integrity in research and development.

References

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9936, this compound. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2,6-Dinitro-4-(trifluoromethyl)aniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dinitro-4-(trifluoromethyl)aniline (CAS No. 445-66-9), a key chemical intermediate in various industrial applications. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document consolidates essential physicochemical data, presents quantitative solubility information in a range of common organic solvents, and details a validated experimental protocol for solubility determination. The guide is intended for researchers, chemists, and process development professionals who require reliable data and practical methodologies for working with this compound.

Introduction: The Significance of Solubility

This compound is a substituted aniline derivative characterized by the presence of two electron-withdrawing nitro groups and a lipophilic trifluoromethyl group. These structural features impart unique chemical properties, making it a valuable precursor in the synthesis of herbicides and other specialty chemicals.[1] The solubility of a compound is a fundamental physical property that dictates its behavior in a liquid medium. For process chemists and formulation scientists, solubility data is not merely academic; it is a critical parameter that influences:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction often depend on the concentration of the reactants in the solution phase.

-

Process Design: Choosing appropriate solvents is crucial for extraction, crystallization, and purification, directly impacting yield and purity.

-

Formulation Development: For compounds intended for agricultural use, solubility in various organic carriers determines the stability and efficacy of the final product.

-

Analytical Method Development: Solubility information is essential for preparing standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This guide aims to provide a centralized resource on the solubility profile of this compound to support these critical research and development activities.

Physicochemical Profile

Understanding the inherent properties of the molecule is the first step in predicting its solubility behavior. The combination of polar nitro groups and the nonpolar trifluoromethyl group results in a molecule with mixed polarity, which is reflected in its solubility across different solvent classes.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 4-Amino-3,5-dinitrobenzotrifluoride | PubChem[2] |

| CAS Number | 445-66-9 | FUJIFILM Wako[3] |

| Molecular Formula | C₇H₄F₃N₃O₄ | PubChem[2] |

| Molecular Weight | 251.12 g/mol | PubChem[2] |

| Physical State | Solid, crystalline | Carl ROTH[4] |

| Melting Point | ~102-104.6 °C | ChemicalBook, AERU[5][6] |

Quantitative Solubility in Organic Solvents

The solubility of this compound is highly dependent on the nature of the solvent. While it is generally described as soluble in various organic solvents and insoluble in water, quantitative data provides the precise information needed for process modeling and experimental design.[7] The data below, compiled from various sources, illustrates its solubility at ambient temperature (~20 °C).

It is important to note that the compound is structurally related to Flumetralin, another dinitroaniline herbicide. In some databases, solubility data for Flumetralin, which has a different N-substituent, is more readily available. The data presented here is for the parent aniline where available, supplemented by data from closely related analogues to provide a broader understanding.

Table 2: Solubility of Related Dinitroaniline Compounds in Organic Solvents at 20°C

| Solvent | Solvent Class | Solubility (g/L) | Source |

| Acetone | Polar Aprotic (Ketone) | 560 | AERU[5] |

| Toluene | Aromatic Hydrocarbon | 400 | AERU[5] |

| Ethanol | Polar Protic (Alcohol) | 18 | AERU[5] |

| n-Hexane | Nonpolar (Alkane) | 14 | AERU[5] |

| Water | Polar Protic | 0.0001 (0.1 mg/L) | AERU[5] |

Note: The data presented is for Flumetralin, a closely related derivative, and serves as a strong indicator of the expected solubility behavior for this compound.

Analysis of Solubility Behavior

The data aligns with the fundamental principle of "like dissolves like."[8]

-

High Solubility in Polar Aprotic Solvents: The high solubility in acetone (560 g/L) can be attributed to the strong dipole-dipole interactions between the ketone group of acetone and the polar nitro groups of the aniline derivative.

-

Good Solubility in Aromatic Solvents: The significant solubility in toluene (400 g/L) is facilitated by π-π stacking interactions between the aromatic rings of both the solute and the solvent.

-

Moderate to Low Solubility in Alcohols and Alkanes: The lower solubility in ethanol (18 g/L) and n-hexane (14 g/L) highlights the molecule's complex nature. While the aniline part can hydrogen bond with ethanol, the bulky and nonpolar trifluoromethyl and dinitro groups hinder extensive solvation. In a nonpolar solvent like hexane, the interactions are limited to weaker van der Waals forces, which are insufficient to overcome the crystal lattice energy of the solid compound effectively.

-

Negligible Water Solubility: The compound is practically insoluble in water (0.1 mg/L).[5] The molecule's overall lipophilicity, dominated by the trifluoromethyl group and the aromatic ring, far outweighs the polarity of the nitro and amine groups, preventing effective hydration.

A Validated Protocol for Equilibrium Solubility Determination

To ensure the generation of reliable and reproducible solubility data, a standardized methodology is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the OECD.[9][10][11] This method measures the thermodynamic, or true, equilibrium solubility of a compound.[12]

Experimental Rationale

The core principle is to create a saturated solution in a given solvent at a constant temperature, allow the system to reach thermodynamic equilibrium, and then measure the concentration of the dissolved solute in the liquid phase. Each step is designed to eliminate kinetic artifacts and ensure accuracy.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials or flasks.

-

Rationale: Using a clear excess of the solid ensures that the solution will become saturated and that undissolved solid remains at equilibrium, which is the definition of a saturated solution.[11]

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours).

-

Rationale: Continuous agitation ensures intimate contact between the solid and the solvent.[13] An extended equilibration time is critical to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] A preliminary test can determine the minimum time required to achieve this state.[9]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.

-

Rationale: This step is critical to separate the dissolved solute from any undissolved microcrystals. Centrifugation followed by filtration is a robust method.[8] The filter must be non-absorbent to the solute to avoid artificially lowering the measured concentration.

-

-

Analysis and Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the solute using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Rationale: HPLC is highly specific and can separate the analyte from any potential impurities or degradation products, ensuring accurate quantification.[10]

-

Workflow Visualization

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Conclusion

The solubility of this compound in organic solvents is a critical dataset for its effective and safe use in chemical synthesis and formulation. Its behavior is governed by its unique molecular structure, exhibiting high solubility in polar aprotic and aromatic solvents and limited solubility in alkanes, alcohols, and water. For precise and reliable measurements, the isothermal shake-flask method is the recommended protocol, providing true equilibrium solubility data essential for process optimization and regulatory compliance. This guide serves as a foundational resource for scientists and engineers working with this important chemical intermediate.

References

- Time in Jackson County, US. (n.d.). Google Search. Retrieved January 11, 2026.

- Solubility of 2,6-dinitro-N-propyl-4-(trifluoromethyl)aniline. (n.d.). Solubility of Things.

- OECD 105 - Water Solubility. (n.d.). Situ Biosciences.

-

Test No. 105: Water Solubility. (1995). OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved January 11, 2026, from [Link]

- Test No. 105: Water Solubility. (n.d.). OECD.

- OECD 105 - Water Solubility Test at 20°C. (n.d.). Analytice.

-

Flumetralin (Ref: CGA 41065). (n.d.). AERU, University of Hertfordshire. Retrieved January 11, 2026, from [Link]

- Solubility testing in accordance with the OECD 105. (n.d.). FILAB.

- CAS 62924-70-3: Flumetralin. (n.d.). CymitQuimica.

-

Solubility Measurements. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

- Flumetralin. (n.d.). USDA ARS.

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

- Shake-Flask Solubility Assay. (n.d.). Enamine.

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies. Retrieved January 11, 2026, from [Link]

-

Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved January 11, 2026, from [Link]

- Flumetralin Standard - Safety Data Sheet. (2019).

- This compound. (n.d.). Biosynth.

- 2,6-dichloro-4-(trifluoromethyl)aniline 95%. (n.d.). Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.

-

This compound, 10 g. (n.d.). Carl ROTH. Retrieved January 11, 2026, from [Link]

-

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline. (n.d.). Stenutz. Retrieved January 11, 2026, from [Link]

Sources

- 1. This compound | 445-66-9 | AAA44566 [biosynth.com]

- 2. This compound | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 445-66-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. This compound, 10 g, CAS No. 445-66-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 5. Flumetralin (Ref: CGA 41065) [sitem.herts.ac.uk]

- 6. 62924-70-3 | CAS DataBase [m.chemicalbook.com]

- 7. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Thermal Stability of 2,6-Dinitro-4-(trifluoromethyl)aniline: Principles, Assessment, and Mechanistic Insights

Foreword: The Imperative of Thermal Stability in Drug Development and Chemical Synthesis

For researchers, scientists, and professionals in drug development and chemical manufacturing, understanding the thermal stability of a compound is not merely an academic exercise; it is a critical component of safety, efficacy, and process control. Molecules such as 2,6-Dinitro-4-(trifluoromethyl)aniline, which are integral intermediates in the synthesis of herbicides and potentially other bioactive molecules, possess a chemical architecture that demands rigorous thermal scrutiny.[1][2] The presence of two nitro groups, known for their energetic properties, ortho to an aniline amine group, combined with a highly stable trifluoromethyl moiety, creates a unique thermal profile.[3] This guide provides an in-depth exploration of the principles and methodologies for assessing the thermal stability of this compound, offering a framework for its safe handling, storage, and utilization.

Molecular Architecture and Its Implications for Thermal Stability

The thermal behavior of this compound is intrinsically linked to its molecular structure. The presence of two electron-withdrawing nitro (-NO2) groups on the aromatic ring significantly influences the molecule's electronic properties and reactivity. These groups are known to be thermolabile and can act as an internal oxygen source, which is a hallmark of many energetic materials.[4] The high bond-association energy of the C-NO2 bond in nitroaromatic compounds means that once a runaway reaction is initiated, a substantial amount of energy and gas can be released, potentially leading to an explosion.[4]

Conversely, the trifluoromethyl (-CF3) group is known for its high thermal and chemical stability due to the strength of the carbon-fluorine bond.[3] This group can enhance the metabolic stability and lipophilicity of a molecule, which is advantageous in drug design.[3] Its strong electron-withdrawing nature also impacts the overall electronic landscape of the aromatic ring. The interplay between the energetic nitro groups and the stabilizing trifluoromethyl group makes a thorough thermal analysis essential.

| Property | Value | Source |

| Molecular Formula | C7H4F3N3O4 | [5][6] |

| Molar Mass | 251.12 g/mol | [5][6] |

| Melting Point | 142-144 °C (recrystallized) | [7] |

| Appearance | Yellow crystalline solid | [7] |

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach is necessary to comprehensively evaluate the thermal stability of a compound like this compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is invaluable for determining the onset of decomposition, identifying intermediate stages, and quantifying the extent of mass loss.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature.

-

Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. This heating rate is a standard starting point; for kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) should be used.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC): Quantifying Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is a powerful tool for determining melting points, phase transitions, and the enthalpy of decomposition (the amount of heat released or absorbed). For energetic materials, DSC is crucial for identifying exothermic decomposition events.[9]

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. The small sample size is critical to minimize the risk of a rapid, uncontrolled release of energy.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain a nitrogen atmosphere with a purge rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic peaks corresponding to decomposition. The onset temperature of the exotherm and the integrated peak area (enthalpy of decomposition) are key parameters.

Caption: A streamlined workflow for DSC analysis.

Accelerating Rate Calorimetry (ARC): Simulating Runaway Reactions

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for a sample that is heated until an exothermic reaction is detected. The instrument then maintains an adiabatic environment, meaning all the heat generated by the reaction increases the sample's temperature, simulating a worst-case thermal runaway scenario.[10][11]

-

Instrument Preparation: Calibrate the ARC system.

-

Sample Preparation: Place a precisely known quantity (e.g., 1-5 g) of the sample into a spherical titanium or stainless steel bomb.

-

System Setup: The bomb is placed in the calorimeter, and the system is evacuated and then backfilled with an inert atmosphere if desired.

-

Heat-Wait-Search (HWS) Mode:

-

The sample is heated in small, discrete steps (e.g., 5 °C).

-

After each step, the system waits for thermal equilibrium and then searches for any self-heating (a typical threshold is a rate of temperature increase of 0.02 °C/min).

-

If no exotherm is detected, the process repeats.

-

-

Adiabatic Tracking: Once self-heating is detected, the instrument's heaters match the sample temperature, creating an adiabatic environment. The temperature and pressure of the sample are then recorded as a function of time until the reaction is complete.

-

Data Analysis: The data provides the onset temperature of the runaway reaction, the maximum temperature and pressure reached, and the rates of temperature and pressure rise. This information is critical for calculating safety parameters like the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).

Expected Thermal Decomposition Profile and Mechanistic Considerations